N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydroquinoline core, an ethanesulfonyl group, and a cyclopentanecarboxamide moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the ethanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the cyclopentanecarboxamide moiety: This can be done through an amide coupling reaction, where the sulfonylated tetrahydroquinoline reacts with cyclopentanecarboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and desulfonylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide
- N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide
- N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-fluorophenoxy)acetamide
Uniqueness
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and cyclopentanecarboxamide moiety provide a versatile scaffold for further modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-23(21,22)19-11-5-8-13-9-10-15(12-16(13)19)18-17(20)14-6-3-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCPXBNPJYPZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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